Superior FAAH Inhibition by Spirocyclic Core
The 7-azaspiro[4.5]decane core, which is the parent scaffold of 7-Azaspiro[4.5]decan-10-one HCl, has been established as a highly potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). In a direct comparative study, this scaffold demonstrated FAAH inhibition with a k(inact)/K(i) potency value greater than 1500 M⁻¹s⁻¹, which clearly distinguishes it from other spirocyclic cores on the basis of superior potency [1]. This class-level inference is critical as the 10-ketone functionality provides a synthetic handle for further optimization within this proven potent scaffold.
| Evidence Dimension | FAAH inhibition potency (k(inact)/K(i)) |
|---|---|
| Target Compound Data | > 1500 M⁻¹s⁻¹ (for the 7-azaspiro[4.5]decane scaffold) |
| Comparator Or Baseline | Other spirocyclic cores evaluated in the same study |
| Quantified Difference | The 7-azaspiro[4.5]decane core series was among the most potent, with values exceeding 1500 M⁻¹s⁻¹, while other cores were less potent (data not explicitly quantified but stated as 'superior') [1]. |
| Conditions | In vitro enzymatic assay using recombinant human FAAH |
Why This Matters
Selecting a scaffold with a pre-validated high potency (k(inact)/K(i) > 1500 M⁻¹s⁻¹) reduces early-stage attrition in drug discovery programs targeting the endocannabinoid system.
- [1] Meyers, M. J. et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. View Source
